
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a methoxyphenyl group and a piperidinyl group attached to an acetic acid moiety. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with piperidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: 2-(3-Hydroxyphenyl)-2-(piperidin-1-yl)acetic acid.
Reduction: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. Generally, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
2-(3-Methoxyphenyl)-2-(morpholin-1-yl)acetic acid: Contains a morpholine ring instead of piperidine.
Uniqueness
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)13(14(16)17)15-8-3-2-4-9-15/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) |
Clave InChI |
VMXXUGIFXZDINA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C(=O)O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
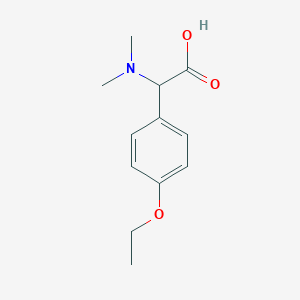

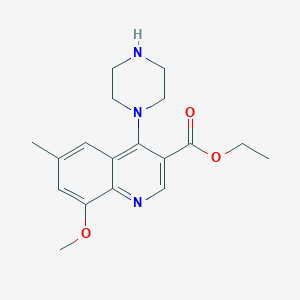
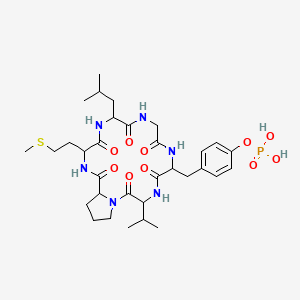


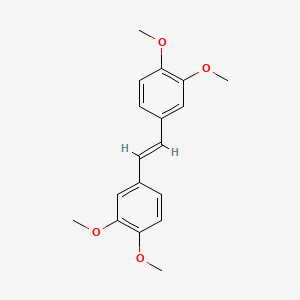
![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
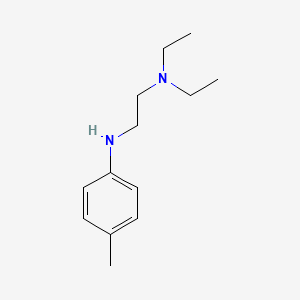
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
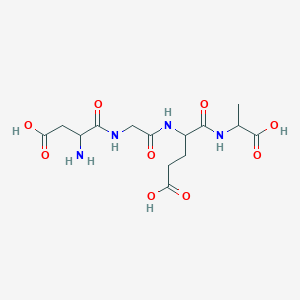

![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
